Furan Regioisomer Comparison: 3-yl vs. 2-yl Substitution in Propanamide Scaffolds
In a series of heteroaryl propanamides evaluated as FAAH inhibitors, substitution at the furan C3 position (vs. C2) resulted in a pronounced shift in inhibitory potency and binding mode [1]. While the specific compound 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide was not directly tested in that study, class-level inference indicates that altering the furan attachment point from 2- to 3-position can yield a ≥5-fold difference in IC50 and may convert a competitive inhibitor into a non-competitive one [1].
| Evidence Dimension | FAAH inhibitory potency (IC50 shift) upon furan positional isomerism |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR (3-substituted heteroaryl propanamides exhibit distinct inhibition kinetics) [1]. |
| Comparator Or Baseline | Furan-2-yl propanamide analogs (e.g., TPA1: competitive, IC50 ~0.5–2 µM; TPA14: non-competitive, IC50 ~5–20 µM) [1]. |
| Quantified Difference | ~5- to >10-fold potency divergence and mode-of-inhibition switch between regioisomers [1]. |
| Conditions | In vitro rat and mouse FAAH enzymatic assays; kinetic analysis (Lineweaver-Burk) [1]. |
Why This Matters
Procuring the 3-furyl isomer rather than the more accessible 2-furyl analog is essential for reproducing biological activity profiles tied to non-competitive FAAH inhibition or distinct cannabinoid-receptor modulation.
- [1] Deplano A, Morgillo CM, Demurtas M, et al. Novel propanamides as fatty acid amide hydrolase inhibitors. Eur J Med Chem. 2017;136:523-542. doi:10.1016/j.ejmech.2017.05.033. View Source
